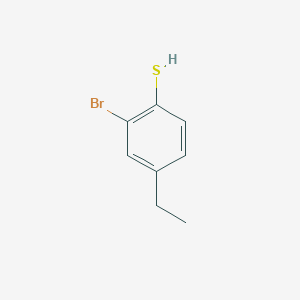

2-Bromo-4-ethylthiophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrS |

|---|---|

Molecular Weight |

217.13 g/mol |

IUPAC Name |

2-bromo-4-ethylbenzenethiol |

InChI |

InChI=1S/C8H9BrS/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 |

InChI Key |

VOLMTDDVWAGZOC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)S)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2 Bromo 4 Ethylthiophenol

Strategies for the Direct and Indirect Preparation of 2-Bromo-4-ethylthiophenol

The most direct route to this compound involves the electrophilic aromatic substitution on a 4-ethylthiophenol (B1334142) precursor. The ethylthio group (-SEt) is an activating, ortho-, para-directing group. With the para-position already occupied, the incoming electrophile (Br+) is directed to the ortho-positions (C2 and C6). Due to the steric bulk of the ethylthio group, substitution at the C2 position is generally favored.

Common brominating agents for this transformation include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and oxidative bromination systems. nih.gov The choice of solvent and catalyst is crucial for controlling the reaction's selectivity and preventing over-bromination, which can lead to the formation of dibrominated byproducts. nih.gov For instance, the use of NBS in a polar solvent like methanol, often with a catalytic amount of acid such as p-toluenesulfonic acid (pTsOH), can provide excellent regioselectivity for mono-ortho-bromination of phenolic compounds. nih.gov

| Brominating Agent | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| Molecular Bromine (Br₂) | Acetic acid or CCl₄, often with a Lewis acid catalyst | Cost-effective and potent | Low selectivity, risk of over-bromination, HBr byproduct |

| N-Bromosuccinimide (NBS) | Methanol, Acetonitrile (B52724), or DMF; may use acid catalyst (pTsOH) | Higher selectivity for mono-bromination, milder conditions nih.gov | Higher cost |

| Oxidative Bromination (e.g., KBr/Oxidant) | Aqueous or acidic media with an oxidant like H₂O₂ or BrO₃⁻ nih.gov | In situ generation of bromine, potentially greener nih.gov | Requires careful control of stoichiometry and pH chemrxiv.orgchemrxiv.org |

An alternative, indirect pathway involves introducing the thiol group via nucleophilic substitution. This route would typically start with a polysubstituted benzene (B151609) ring, for example, 1,3-dibromo-4-ethylbenzene. Reacting this precursor with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or sodium ethylthiolate (NaSEt), could displace one of the bromine atoms to install the sulfur functionality.

However, achieving regioselectivity in such reactions can be challenging. The two bromine atoms in 1,3-dibromo-4-ethylbenzene have different reactivities, and conditions must be carefully controlled to favor mono-substitution at the desired position. This pathway is often less favored due to potential side reactions and difficulties in controlling the precise location of the incoming thiol group.

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-sulfur (C-S) bonds. nih.gov This strategy is highly versatile for synthesizing this compound. A plausible approach involves the coupling of a dihaloarene, such as 1,3-dibromo-4-ethylbenzene or 2-bromo-4-ethyl-iodobenzene, with a sulfur source like an alkali metal salt of ethanethiol.

Both palladium and copper are effective catalysts for C–S bond formation. nih.govbohrium.com

Palladium-catalyzed coupling often employs phosphine (B1218219) ligands, such as dppf or XantPhos, to facilitate the reaction between an aryl halide and a thiol. organic-chemistry.orgnih.govresearchgate.net These reactions are known for their high efficiency and broad functional group tolerance. organic-chemistry.org

Copper-catalyzed coupling (an extension of the Ullmann condensation) is a cost-effective alternative. uu.nl Catalytic amounts of copper(I) salts, such as CuI, often in the presence of a ligand like L-proline or 1,10-phenanthroline, can effectively couple aryl halides with thiols, sometimes even in aqueous or environmentally benign solvents. bohrium.comresearchgate.net

| Catalyst System | Typical Ligand | Base | Solvent | Key Features |

|---|---|---|---|---|

| Palladium(II) Acetate (Pd(OAc)₂) | DiPPF, XantPhos, dppf | K₂CO₃, Cs₂CO₃, NaOtBu | Toluene, Dioxane | High turnover numbers, broad scope, tolerant of functional groups. organic-chemistry.org |

| Copper(I) Iodide (CuI) | 1,10-Phenanthroline, L-Proline | K₂CO₃, K₃PO₄ | DMF, Water, NMP | Cost-effective, ligand-free options available, greener solvent choices. bohrium.comuu.nl |

Complex molecules are often built using multi-step pathways from simple, commercially available precursors like benzene or toluene. youtube.comstackexchange.comlumenlearning.com A plausible convergent synthesis for this compound could begin with 4-ethylaniline.

A potential synthetic sequence is as follows:

Diazotization and Thiolation : Convert 4-ethylaniline to a diazonium salt, followed by reaction with a sulfur reagent (e.g., potassium ethyl xanthate followed by hydrolysis) to yield 4-ethylthiophenol.

Regioselective Bromination : As described in section 2.1.1, electrophilic bromination of 4-ethylthiophenol would then install the bromine atom at the C2 position, ortho to the ethylthio group.

This multi-step approach allows for the controlled, sequential introduction of functional groups, which is a cornerstone of complex aromatic synthesis. lumenlearning.com

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Regioselectivity is the most critical challenge in the synthesis of polysubstituted aromatic compounds. Since this compound has no stereocenters, stereoselectivity is not a concern.

In Electrophilic Bromination : The regiochemical outcome is dictated by the directing effects of the substituent already on the ring. The ethylthio group (-SEt) is a moderately activating ortho-, para-director. When starting with 4-ethylthiophenol, the para position is blocked, forcing bromination to occur at one of the ortho positions (C2 or C6). The inherent electronics of the system strongly favor this outcome, making it a highly regioselective transformation. nih.govresearchgate.net

In Cross-Coupling and Nucleophilic Pathways : Regioselectivity depends on the starting dihaloarene. For example, using 2,5-dibromotoluene as an analog, the two bromine atoms have different electronic environments. A selective reaction at one site over the other can often be achieved by leveraging these electronic differences or by using sterically hindered catalysts that favor the less-hindered position. Iterative cross-coupling, where one halogen is reacted selectively followed by a second, different coupling reaction, is a powerful strategy for building complex thiophenes and related structures. rsc.org

Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yields

Optimizing a synthetic reaction involves systematically varying parameters to maximize the yield and purity of the desired product while minimizing reaction time and waste. researchgate.net

For any of the discussed pathways, key parameters for optimization include:

Temperature : Higher temperatures can increase reaction rates but may lead to lower selectivity and the formation of undesired byproducts. nih.gov

Solvent : The polarity and coordinating ability of the solvent can dramatically influence reaction outcomes, especially in catalyzed reactions. chemrxiv.org

Catalyst and Ligand Loading : In cross-coupling reactions, minimizing the amount of expensive catalyst is crucial. The ratio of metal to ligand must also be optimized for catalyst stability and activity. nih.gov

Base : The choice and stoichiometry of the base are critical in cross-coupling and elimination reactions. organic-chemistry.org

| Entry | Catalyst (mol%) | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuI (5) | K₂CO₃ | 100 | 65 |

| 2 | CuI (2.5) | K₂CO₃ | 100 | 78 |

| 3 | CuI (2.5) | K₃PO₄ | 100 | 85 |

| 4 | CuI (2.5) | K₃PO₄ | 80 | 72 |

Once the reaction is complete, isolation and purification are necessary. Standard laboratory procedures such as extraction, washing, and drying are used to remove inorganic salts and soluble impurities. Final purification is typically achieved through techniques like flash column chromatography on silica (B1680970) gel, distillation, or recrystallization to obtain this compound in high purity.

Green Chemistry Principles and Sustainable Synthesis Approaches for Aromatic Thiols

In recent years, the principles of green chemistry have become increasingly integral to the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. The synthesis of aromatic thiols, including this compound, can be approached with these principles in mind, focusing on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional methods for thiol synthesis often involve malodorous and toxic reagents, prompting the development of more sustainable alternatives.

Several key green chemistry strategies can be applied to the synthesis of aromatic thiols:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. For the synthesis of aromatic thiols, research has explored the use of water, ionic liquids, and deep eutectic solvents to reduce the reliance on volatile and toxic organic compounds. sciforum.net

Catalyst-Free and Metal-Free Reactions: The development of synthetic methods that eliminate the need for heavy metal catalysts is a significant advancement in green chemistry. These metals can be toxic and difficult to remove from the final product. For instance, metal-free methods for the synthesis of sulfonyl halogenides from thiols have been developed using environmentally benign oxidants. actachemscand.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical redox reactions. They utilize electrical current to drive chemical transformations, often avoiding the need for stoichiometric chemical oxidants or reductants and minimizing waste generation. Electrochemical approaches have been developed for the rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates at room temperature, a key step in converting phenols to thiophenols. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. The 1,4-addition of thiols to α,β-unsaturated compounds is an example of a highly atom-efficient reaction. researchgate.net

Reduction of Derivatives: The eighth principle of green chemistry encourages the reduction or avoidance of unnecessary derivatization steps, such as the use of protecting groups. orgsyn.org While the conversion of phenols to thiophenols often involves intermediate derivatives like thiocarbamates, research into more direct, one-pot syntheses is an active area of green chemistry research.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this compound from petroleum-derived precursors, the broader goal of green chemistry is to shift towards the use of renewable resources. Research into synthesizing aromatic compounds from biomass-derived furfural derivatives exemplifies this approach. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound and other aromatic thiols can be made more sustainable, safer, and more environmentally responsible.

Interactive Data Table: Plausible Synthetic Route for this compound

The following table outlines a plausible synthetic pathway for this compound, based on well-established organic reactions for analogous compounds. The yields and specific conditions are illustrative and based on general procedures found in the literature for similar transformations.

| Step | Reaction | Reactants | Reagents and Conditions | Product | Illustrative Yield (%) |

| 1 | Electrophilic Bromination | 4-Ethylphenol | Bromine, Acetic Acid | 2-Bromo-4-ethylphenol | 80-90 |

| 2 | Thionocarbamate Formation | 2-Bromo-4-ethylphenol | Dimethylthiocarbamoyl chloride, Base (e.g., NaH) | O-(2-Bromo-4-ethylphenyl) dimethylthiocarbamate | 90-95 |

| 3 | Newman-Kwart Rearrangement | O-(2-Bromo-4-ethylphenyl) dimethylthiocarbamate | Heat (typically 200-300 °C) | S-(2-Bromo-4-ethylphenyl) dimethylthiocarbamate | 85-95 |

| 4 | Hydrolysis | S-(2-Bromo-4-ethylphenyl) dimethylthiocarbamate | Base (e.g., KOH), Alcohol/Water mixture, Heat | This compound | 80-90 |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Ethylthiophenol

Exploration of the Chemical Transformations of the Bromine Atom

The bromine atom attached to the aromatic ring is a versatile handle for numerous synthetic modifications. Its reactivity is influenced by the electronic effects of the other substituents on the ring—the ortho-thiol (-SH) group and the para-ethylthio (-SCH₂CH₃) group. These transformations are pivotal for creating more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 2-Bromo-4-ethylthiophenol serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. It is widely used for the synthesis of biaryl compounds. mdpi.com The C-Br bond in 2-bromo aromatic compounds is reactive towards the standard Suzuki catalytic cycle, which involves oxidative addition of the aryl bromide to a Pd(0) complex. mdpi.comresearchgate.net The reaction is tolerant of a wide range of functional groups, although the acidic proton of the thiol group might require the use of a suitable base or protection. Research on 2-bromothiophenes and other aryl bromides demonstrates that these couplings proceed efficiently. mdpi.comresearchgate.netbohrium.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. osti.gov Aryl bromides are common substrates for this reaction, allowing for the introduction of alkynyl moieties onto the aromatic ring of this compound. The reaction conditions are generally mild and can tolerate various functional groups.

Buchwald-Hartwig Amination: This is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. numberanalytics.comresearchgate.netorganic-chemistry.org The reaction has seen broad application in synthesizing aryl amines from aryl bromides. organic-chemistry.orgorgsyn.org The transformation of this compound via Buchwald-Hartwig amination would yield substituted 4-ethylthio-2-aminothiophenol derivatives, which are valuable synthetic intermediates. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions. orgsyn.org

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Phenylthiophene | mdpi.comresearchgate.net |

| Sonogashira | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Base | Bis(4-bromophenyl)acetylene | osti.gov |

| Buchwald-Hartwig | Bromobenzene | Aniline | Pd₂(dba)₃ / Ligand / Base | Diphenylamine | organic-chemistry.orgorgsyn.org |

Reductive Debromination Studies and Hydrogenolysis

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation can be achieved using several methods, including catalytic hydrogenation.

Catalytic hydrogenation, typically employing a palladium on carbon (Pd/C) catalyst with a hydrogen source like H₂ gas or a hydrogen donor like ammonium (B1175870) formate, is a common method for the hydrogenolysis of aryl halides. researchgate.netorganic-chemistry.org This process is generally chemoselective, allowing for the reduction of the C-Br bond while leaving other functional groups, such as thiols or thioethers, intact under controlled conditions. organic-chemistry.org Studies have shown that aryl bromides are reduced more readily than aryl chlorides, and the reaction can proceed in the presence of groups like nitro, cyano, or keto functionalities. researchgate.netorganic-chemistry.org

Additionally, microbial reductive dehalogenation has emerged as a significant pathway for the degradation of halogenated aromatic compounds in the environment. nih.gov Strains of bacteria, such as Dehalococcoides mccartyi, have been shown to reductively debrominate brominated phenolic compounds, converting them to their non-halogenated counterparts. nih.govnih.gov This process involves enzymes known as reductive dehalogenases. nih.gov

| Substrate Type | Method | Reagents/Conditions | Product | Reference |

| Aryl Bromide | Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) or H-donor (e.g., HCOONH₄), neutral conditions | Arene | researchgate.netorganic-chemistry.org |

| Brominated Phenols | Microbial Reduction | Dehalococcoides mccartyi strain CBDB1, anaerobic conditions | Phenol (B47542) | nih.govnih.gov |

| Aryl Halides | Photoreduction | Photocatalyst, H-donor (e.g., CHD), light irradiation | Arene | organic-chemistry.org |

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The conversion of the aryl bromide to an organometallic intermediate, such as a Grignard or organolithium reagent, is a classic strategy for reversing the polarity of the carbon atom, turning it from an electrophilic to a highly nucleophilic center.

Grignard Reagents: The formation of a Grignard reagent (R-MgBr) from this compound presents a significant challenge due to the presence of the acidic thiol proton (-SH). Grignard reagents are strong bases and would be instantly quenched by this proton. chemistrysteps.commasterorganicchemistry.com Therefore, the thiol group must be protected prior to the reaction with magnesium metal. google.comsciencemadness.org Common protecting groups for thiols that are stable to Grignard conditions include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers. After the Grignard reagent is formed and reacted with an electrophile, the protecting group can be removed. google.com

Organolithium Compounds: Similar to Grignard reagents, organolithium compounds are extremely strong bases and are incompatible with acidic protons. wikipedia.orgmasterorganicchemistry.com The formation of an aryllithium species from this compound via lithium-halogen exchange with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) would also require prior protection of the thiol group. nih.govtaylorandfrancis.com An alternative approach that can sometimes circumvent the need for protecting groups involves the use of flow microreactors. This technology allows for the generation and immediate trapping of highly reactive, short-lived organolithium intermediates at very low temperatures and short residence times, minimizing side reactions like protonation. taylorandfrancis.comsci-hub.se

| Target Reagent | Starting Material | Key Challenge | Strategy | Example Reagents | Reference |

| Grignard | This compound | Acidic thiol proton | Thiol protection (e.g., as a silyl ether) | Mg, dry ether (e.g., THF) | google.comsciencemadness.orgwikipedia.org |

| Organolithium | This compound | Acidic thiol proton | Thiol protection or flow chemistry | n-BuLi or t-BuLi, -78 °C to -100 °C | wikipedia.orgnih.govsci-hub.se |

Investigations into the Reactivity of the Thiol Group

The thiol group (-SH) is a versatile functional group known for its nucleophilicity and its participation in radical addition reactions.

Thiol-Ene and Thiol-Yne Click Reactions and Additions

Thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the addition of a thiol across a carbon-carbon double bond (ene) or triple bond (yne), respectively. These reactions typically proceed via a free-radical mechanism, which can be initiated by light (photochemical initiation) or heat with a radical initiator.

The reaction involves the generation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene or alkyne, forming a carbon-centered radical intermediate. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain. A key feature of the radical-based thiol-ene reaction is its anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the double bond.

The thiol group of this compound can readily participate in these reactions, allowing for the covalent attachment of this molecule to a wide variety of ene- or yne-containing substrates, such as polymers, biomolecules, or surfaces. The aryl bromide functionality is generally stable under these conditions, allowing for orthogonal functionalization of the molecule.

| Reaction Type | Thiol Partner | Ene/Yne Partner | Initiation | Product Type |

| Thiol-Ene | This compound | 1-Octene | UV light or AIBN (radical initiator) | Anti-Markovnikov thioether |

| Thiol-Yne | This compound | Phenylacetylene | UV light or AIBN (radical initiator) | Vinyl sulfide (B99878) |

Controlled Oxidation Pathways to Sulfoxides, Sulfones, and Disulfides

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of sulfoxides, sulfones, and disulfides. The specific product obtained is highly dependent on the choice of oxidant and reaction conditions, allowing for controlled synthesis of these derivatives.

The oxidation of thiols to disulfides can occur readily. For instance, in the absence of a reductant, the palladium-catalyzed cross-coupling reaction of 4-ethylthiophenol (B1334142) with iodobenzene (B50100) under mechanochemical (ball-milling) conditions yielded the corresponding disulfide, 1,2-bis(4-ethylphenyl) disulfide, in 84% yield as a major side-product. nih.govcardiff.ac.ukucl.ac.uk This highlights the propensity of the thiophenol moiety to undergo oxidative coupling. The formation of this disulfide can be minimized or prevented by the inclusion of a reducing agent, such as zinc metal, which enables the desired C-S cross-coupling to proceed efficiently. ucl.ac.uk

Controlled oxidation to the sulfoxide (B87167) level can be achieved using specific reagents. A photoredox-mediated process has been demonstrated for the synthesis of α-keto sulfoxides from terminal alkynes and thiols. In one example, 4-ethylthiophenol was reacted with 1-hexyne (B1330390) in the presence of a ruthenium-based photosensitizer (Ru(bpy)₃Cl₂) under blue light irradiation to produce the corresponding sulfoxide derivative. nih.gov This method illustrates a modern approach to selective sulfoxidation. Generally, oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) are employed for the oxidation of thioethers to sulfoxides and subsequently to sulfones. orgoreview.comkoreascience.kr The stepwise oxidation allows for the isolation of the sulfoxide intermediate, while more forceful conditions or excess oxidant will lead to the corresponding sulfone, which represents an irreversible oxidation state in mammalian metabolism.

| Reactant | Reagents/Conditions | Product | Yield | Source |

| 4-Ethylthiophenol | Iodobenzene, Pd-PEPPSI-IPent, tBuOK, Ball-milling (no reductant) | 1,2-bis(4-ethylphenyl) disulfide | 84% | nih.govcardiff.ac.ukucl.ac.uk |

| 4-Ethylthiophenol | 1-Hexyne, Ru(bpy)₃Cl₂, DIPEA, Blue LED, Methanol | 1-(Ethylsulfinyl)hexan-2-one derivative | 52% | nih.gov |

| Thioethers (general) | m-CPBA or H₂O₂ | Sulfoxides, Sulfones | Not specified | orgoreview.comkoreascience.kr |

Formation of Thioethers and Thioesters via Alkylation and Acylation Reactions

The thiol group of this compound serves as a potent nucleophile, readily participating in alkylation and acylation reactions to form a diverse range of thioethers and thioesters. These transformations are fundamental for modifying the compound's structure and properties.

Thioether Formation: Thioethers are commonly synthesized via C-S cross-coupling reactions. A robust method for this transformation is the palladium-catalyzed coupling of thiols with aryl halides. Research has shown that 4-ethylthiophenol can be successfully coupled with iodobenzene using a Pd-PEPPSI-IPent catalyst and a base like potassium tert-butoxide (tBuOK) under mechanochemical conditions. ucl.ac.uk The inclusion of zinc metal as a reductant was found to be crucial to prevent the oxidative formation of disulfide byproducts, affording the desired phenylated thioether in high yield (89%). ucl.ac.uk

Another pathway to thioether derivatives is through sulfa-Michael additions. This reaction involves the conjugate addition of a thiolate to an α,β-unsaturated carbonyl compound. For example, various thiophenols, including 4-ethylthiophenol, have been used to synthesize methyl S-arylmercapturates by reacting them with methyl 2-acetamidoacrylate in the presence of a phase-transfer catalyst. This method provides high yields of the corresponding S-conjugates, which are relevant in metabolism studies.

Thioester Formation: The synthesis of thioesters from this compound can be achieved through acylation with acylating agents like acyl chlorides or anhydrides. A more advanced method involves the palladium-catalyzed carbonylation of aryl halides in the presence of a thiol. Polymer-supported Pd(II) catalysts have been developed for the efficient synthesis of thioesters from aryl halides and thiols via this carbonylation approach, demonstrating a modern catalytic route to this class of compounds.

Coordination Chemistry with Transition Metals for Catalytic Applications

The sulfur atom of this compound and its corresponding thiolate anion are effective ligands for a variety of transition metals, leading to the formation of stable coordination complexes. These complexes are of significant interest for their potential applications in homogeneous catalysis.

Rhodium and Iridium complexes have been extensively studied for the hydrodesulfurization (HDS) of sulfur-containing aromatic compounds found in fossil fuels. A key reaction in this process is the hydrogenolysis of benzothiophene (B83047), which produces 2-ethylthiophenol. acs.org Mechanistic studies using high-pressure NMR have identified a dihydride 2-ethylthiophenolate rhodium complex, [(sulphos)Rh(H)₂(o-S(C₆H₄)C₂H₅)]⁻, as a key intermediate in the catalytic cycle. acs.org Similarly, iridium complexes like [Cp*IrCl]₂(μ-H)[μ-S(C₆H₄)CH₂CH₃] have been synthesized and shown to yield ethylbenzene (B125841) upon thermolysis under hydrogen, demonstrating C-S bond cleavage. lehigh.edu These studies provide direct evidence of the coordination of the 2-ethylthiophenolate ligand to the metal center during catalysis.

Palladium catalysis is central to the formation of C-S bonds using thiophenols as substrates. As mentioned previously, Pd-PEPPSI-IPent, a palladium-N-heterocyclic carbene (NHC) complex, effectively catalyzes the C-S cross-coupling of 4-ethylthiophenol with aryl halides. ucl.ac.uk The mechanism of this reaction involves the coordination of the thiolate to the palladium center prior to reductive elimination, which forms the final thioether product.

The interaction of the closely related 2-bromo-4-methylphenol (B149215) with titanium precursors has been shown to produce "constrained geometry" catalyst systems, highlighting the ability of such substituted phenols to act as ligands in polymerization catalysis. acs.org This suggests that this compound could similarly serve as a ligand precursor for designing novel catalysts.

Reactivity of the Aromatic Ring and Ethyl Substituent

Electrophilic Aromatic Substitution Reactivity Profiling

The aromatic ring of this compound possesses three substituents that influence its reactivity towards electrophiles: the thiol (-SH), the bromo (-Br), and the ethyl (-CH₂CH₃) groups. The positions available for substitution are C3, C5, and C6. The directing effects of the existing groups determine the regioselectivity of further functionalization.

Thiol/Thiolate Group (-SH/-S⁻): The thiol group is an activating, ortho-, para-director.

Ethyl Group (-CH₂CH₃): This alkyl group is also activating and ortho-, para-directing through an inductive effect and hyperconjugation.

Bromo Group (-Br): The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of resonance electron donation.

In this compound, the substituents are at positions 1(S), 2(Br), and 4(Et).

The powerful ortho-, para-directing influence of the thiol group directs incoming electrophiles to positions 6 (ortho) and 4 (para). Since position 4 is blocked, it strongly directs to C6.

The ethyl group at C4 directs to positions 3 and 5 (ortho).

The bromo group at C2 directs to positions 6 (ortho) and 4 (para). Position 4 is blocked, so it primarily directs to C6.

Considering these combined effects, the C6 position is strongly activated by both the thiol and bromo groups. The C3 and C5 positions are activated by the ethyl group. A competition between these sites would be expected. However, the synergistic directing effect of the thiol and bromo groups towards C6 likely makes it the most probable site for electrophilic attack. Electrophilic bromination of similarly substituted phenols often occurs ortho to the hydroxyl group. ajrconline.org The precise outcome would depend on the specific electrophile and reaction conditions, but a preference for substitution at the C6 position is predicted.

Side-Chain Functionalization at the Ethyl Group (e.g., Oxidation, Halogenation)

The ethyl group attached to the aromatic ring offers another site for chemical modification, particularly at the benzylic position (the -CH₂- group adjacent to the ring). This position is activated due to its ability to stabilize radical or cationic intermediates through resonance with the aromatic system.

Oxidation: Alkyl side-chains on an aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgunizin.orgcsbsju.edu For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom, which is the case for the ethyl group. libretexts.orgcsbsju.edu Treatment of this compound with KMnO₄ would be expected to cleave the ethyl group, oxidizing the benzylic carbon to a carboxylic acid and yielding 3-bromo-4-mercaptobenzoic acid. It is important to note that the thiol group would also likely be oxidized under these harsh conditions, potentially to a sulfonic acid, requiring a subsequent reduction step if the thiol is to be retained.

Halogenation: The benzylic position is susceptible to free-radical halogenation. orgoreview.comgoogle.com Reagents such as N-bromosuccinimide (NBS), in the presence of light or a radical initiator, are commonly used for the selective bromination of benzylic C-H bonds. orgoreview.comlibretexts.org Applying this to this compound would likely result in the formation of 2-bromo-4-(1-bromoethyl)thiophenol. This halogenated product can then serve as a versatile intermediate for further nucleophilic substitution or elimination reactions. orgoreview.com

| Reaction Type | Reagent/Conditions | Expected Product at Ethyl Group | Source |

| Oxidation | KMnO₄, H₂SO₄, heat | Carboxylic Acid (-COOH) | libretexts.orgunizin.orgcsbsju.edu |

| Halogenation | N-Bromosuccinimide (NBS), light/peroxide | Benzylic Bromide (-CH(Br)CH₃) | orgoreview.comlibretexts.org |

Reaction Kinetics and Thermodynamic Analyses of this compound Derivatives

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms and feasibility of reactions involving this compound and its derivatives. While specific data for this exact compound is limited, analysis of related systems offers valuable information.

Reaction Kinetics: Kinetic studies on the nucleophilic addition of thiophenol to various α,β-unsaturated compounds show that the reaction order and rate are highly dependent on the structure of the substrate and the solvent polarity. niscpr.res.inniscpr.res.in For instance, the addition of thiophenol to β-nitrostyrenes follows a stepwise mechanism involving the formation of a zwitterionic intermediate, with the reaction rate increasing in more polar solvents. niscpr.res.inniscpr.res.in The presence of electron-withdrawing substituents on the aromatic ring of the substrate accelerates the reaction, a principle that can be described by the Hammett equation. niscpr.res.in

A detailed kinetic analysis has been performed for the rhodium-catalyzed hydrogenolysis of benzothiophene to 2-ethylthiophenol. acs.org This study revealed that the reaction is fast and selective in the presence of a strong base. High-pressure NMR experiments identified the rate-determining step as the reductive elimination of the 2-ethylthiophenol product from the rhodium center. acs.org The rate of this catalytic process is influenced by the concentrations of the substrate, catalyst, and base, as well as the hydrogen pressure. acs.org Such analyses are critical for optimizing industrial processes like hydrodesulfurization.

Thermodynamic Analyses: Thermodynamic parameters dictate the position of equilibrium and the spontaneity of a reaction. For thiophenols, a key thermodynamic property is the acidity of the S-H bond. Thiophenol is significantly more acidic (pKa ≈ 6.5) than phenol (pKa ≈ 10), which has profound implications for its reactivity. acs.org

Density functional theory (DFT) calculations have been used to study the thermodynamics of the dehydrogenation of thiophenol on noble metal surfaces (Cu, Ag, Au). nih.govaip.org These studies found that the dissociative adsorption of thiophenol (forming a surface-bound thiolate and a hydrogen atom) is thermodynamically favorable on all three metals. nih.govaip.org This contrasts with phenol, for which the reaction is only favorable on copper and silver, underscoring the higher propensity of the S-H bond to undergo cleavage. nih.govaip.org Computational studies have also investigated the thermodynamic stability of intermediates in the reaction of thiophenol with ozone, showing that the primary ozonide is thermodynamically stable relative to the reactants. unam.edu.na These theoretical approaches are powerful tools for predicting the thermodynamic feasibility of reactions involving substituted thiophenols like this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of 2-Bromo-4-ethylthiophenol. The chemical shift (δ) of each nucleus is influenced by the electron density of its local environment, which is dictated by the electronic effects of the substituents on the aromatic ring: the hydroxyl (-OH), bromo (-Br), and ethylthio (-SCH₂CH₃) groups.

In the ¹H NMR spectrum, the ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The three aromatic protons appear as distinct signals in the downfield region, with their chemical shifts and multiplicities determined by their position relative to the substituents. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum reveals eight distinct signals, corresponding to each unique carbon atom in the molecule. The positions of the signals for the aromatic carbons are influenced by the electron-donating and withdrawing effects of the substituents. The carbons directly bonded to the electronegative oxygen and bromine atoms are shifted downfield, as is the carbon attached to the sulfur atom.

Predicted NMR Data for this compound (in CDCl₃)

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted δ (ppm), Multiplicity, J (Hz) | Assignment | Predicted δ (ppm) |

| -CH₃ | 1.35 (t, J = 7.4 Hz, 3H) | C-1 (-OH) | 152.5 |

| -CH₂- | 2.90 (q, J = 7.4 Hz, 2H) | C-2 (-Br) | 112.0 |

| Ar-H5 | 7.15 (dd, J = 8.5, 2.2 Hz, 1H) | C-3 | 134.0 |

| Ar-H6 | 7.30 (d, J = 8.5 Hz, 1H) | C-4 (-SEt) | 130.0 |

| Ar-H3 | 7.45 (d, J = 2.2 Hz, 1H) | C-5 | 131.5 |

| -OH | 5.50 (s, 1H) | C-6 | 116.0 |

| -CH₂- | 28.5 | ||

| -CH₃ | 14.8 |

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the substitution pattern. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish connectivity between coupled protons. A key correlation would be observed between the ethyl group's methylene (-CH₂) and methyl (-CH₃) protons. It would also reveal the coupling between adjacent aromatic protons, H-5 and H-6, confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. wikipedia.org It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the ¹H signal at δ ~7.30 ppm to the ¹³C signal of C-6.

The methylene (-CH₂) protons showing a correlation to the aromatic C-4, confirming the attachment point of the ethylthio group.

The aromatic proton H-3 showing correlations to C-1, C-2, and C-5, locking in its position relative to the hydroxyl, bromo, and other aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, even if they are not directly connected through bonds. mdpi.com A NOESY spectrum would show a correlation between the phenolic -OH proton and the adjacent aromatic proton at C-6, and also between the ethylthio -CH₂- protons and the aromatic proton at C-5, providing definitive evidence for the regiochemistry.

For crystalline materials like this compound, solid-state NMR (ssNMR) can provide valuable information not accessible in solution. rsc.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions can be measured. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids. dtic.mil

The analysis of the ¹³C ssNMR spectrum can be used to identify the presence of different polymorphs (different crystal packing arrangements of the same molecule). Each distinct polymorph would yield a unique ssNMR spectrum due to subtle differences in the local electronic environments of the carbon atoms. sfasu.edu Furthermore, ssNMR can be used to study host-guest interactions or the compound's state when incorporated into a larger matrix. asm.org

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₈H₉BrOS. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion (M⁺) peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). HRMS can distinguish the exact masses of these isotopic peaks from other potential elemental compositions.

HRMS Data for the Molecular Ion of this compound

| Isotopic Formula | Theoretical Exact Mass (m/z) |

| C₈H₉⁷⁹BrOS | 215.9663 |

| C₈H₉⁸¹BrOS | 217.9642 |

Confirming these exact masses provides unequivocal proof of the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, then analyzing the resulting fragment ions. The fragmentation pattern is a molecular fingerprint that provides direct evidence of the compound's structure. For this compound, key fragmentation pathways would include:

Loss of the ethyl group: A primary fragmentation would be the cleavage of the S-CH₂ bond, leading to the loss of an ethyl radical (•C₂H₅), resulting in a major fragment ion. [M]⁺• → [M - C₂H₅]⁺

Loss of the bromine atom: Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br). [M]⁺• → [M - Br]⁺

Cleavage of the thiophenol structure: Further fragmentation could involve the loss of thiirane (B1199164) (C₂H₄S) or other characteristic fragments from the ring structure.

Analyzing these specific fragmentation pathways allows for the confirmation of the ethylthio group's presence and its connection to the brominated phenolic ring. This pattern would be distinct from that of an isomer, such as 2-bromo-4-ethoxyphenol, which would show a loss of an ethoxy group instead.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and can provide insights into its conformational isomers.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2-bromo-p-cresol, shows characteristic absorption bands that can be correlated to the functional groups in this compound. For instance, the O-H stretching vibration in phenols typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-S stretching vibration is expected in the fingerprint region, which can sometimes be weak. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. The presence of the bromine atom and the ethyl group will also give rise to specific vibrational modes. For example, the C-Br stretching frequency is typically found in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. Studies on similar molecules like 4-mercaptophenol (B154117) have utilized Raman spectroscopy to investigate molecular interactions and vibrational modes. researchgate.net For this compound, Raman spectroscopy would be particularly useful in identifying the S-H stretching vibration, which typically appears as a weak band in the IR spectrum but can be more prominent in the Raman spectrum, usually in the 2550-2600 cm⁻¹ range.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) (IR) | Expected Vibrational Frequency (cm⁻¹) (Raman) |

| S-H Stretch | 2550-2600 (weak) | 2550-2600 |

| Aromatic C-H Stretch | >3000 | >3000 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=C Aromatic Ring Stretch | 1450-1600 | 1450-1600 |

| C-S Stretch | 600-800 | 600-800 |

| C-Br Stretch | 500-600 | 500-600 |

This table presents expected vibrational frequencies based on typical ranges for the functional groups present in this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific X-ray crystal structure for this compound was found in the search results, the technique has been successfully applied to related thiophene (B33073) and benzothiophene (B83047) derivatives. researchgate.netresearchgate.net For instance, the crystal structure of a triphenylphosphine-substituted derivative of a compound derived from benzothiophene has been determined, revealing details about bond lengths and angles within the molecule. lookchem.com

Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would provide invaluable data, including:

Precise bond lengths and angles for all atoms in the molecule.

The conformation of the ethylthio group relative to the benzene ring.

Intermolecular interactions in the solid state, such as hydrogen bonding (if applicable) and van der Waals forces.

This information is critical for understanding the molecule's physical properties and its potential interactions with other molecules.

Chromatographic Techniques for Separation, Purity Profiling, and Quantification

Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration.

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, a GC-MS method would involve optimizing several parameters to achieve good separation and detection.

Method Development Considerations:

Column Selection: A non-polar or medium-polarity capillary column would likely be suitable for separating this compound from other components.

Oven Temperature Program: A temperature gradient would be employed to ensure the elution of the compound within a reasonable time and with good peak shape.

Injection Mode: Split or splitless injection can be used depending on the sample concentration.

Mass Spectrometer Settings: The mass spectrometer would be operated in electron ionization (EI) mode, and the mass spectrum of this compound would show a characteristic fragmentation pattern, including the molecular ion peak and fragments corresponding to the loss of bromine, the ethyl group, and other moieties. rsc.org

GC-MS has been used for the analysis of related compounds like 2-bromoethanol (B42945) derivatives and various thiols. coresta.orgresearchgate.net For example, the analysis of ethylene (B1197577) oxide involved derivatization to 2-bromoethanol, which was then analyzed by GC-MS. coresta.org

| Parameter | Typical Setting |

| Column | Non-polar or medium-polarity capillary (e.g., DB-5ms) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp. 50-100 °C, ramp to 250-300 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (scanning a relevant mass range) |

This table outlines typical parameters for a GC-MS method for analyzing this compound.

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC. For this compound, a reversed-phase HPLC method would be the most common approach.

Method Development Considerations:

Column: A C18 or C8 reversed-phase column is typically used.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used as the eluent. The gradient or isocratic composition of the mobile phase would be optimized for the best separation.

Detector: A UV detector would be suitable for detecting the aromatic ring of this compound. The detection wavelength would be set at one of the absorbance maxima of the compound.

Flow Rate: A typical flow rate would be around 1 mL/min.

HPLC has been used for the purity determination of related compounds, with some methods reporting purities greater than 99%. mdpi.com

| Parameter | Typical Setting |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a wavelength corresponding to an absorbance maximum |

| Injection Volume | 5-20 µL |

This table provides a general outline for an HPLC method for the analysis of this compound.

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This compound itself is not chiral. However, if it were to be used as a precursor or intermediate in the synthesis of a chiral molecule, or if a chiral center were introduced into the molecule, then chiral chromatography would be essential for determining the enantiomeric excess (ee).

Chiral HPLC is a common technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. While not directly applicable to this compound, the principle is important in the broader context of stereoselective synthesis. For example, chiral HPLC has been used to determine the enantiomeric excess of butanoic acid derivatives containing a thiophene ring. google.com

Theoretical and Computational Studies of 2 Bromo 4 Ethylthiophenol and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

This section would typically detail the results from quantum chemical calculations used to determine the most stable three-dimensional structure and the electronic properties of 2-Bromo-4-ethylthiophenol.

Density Functional Theory (DFT) Applications for Predicting Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.com Had studies on this compound been conducted, this subsection would present data on its molecular properties as predicted by DFT calculations. This could include optimized bond lengths, bond angles, dihedral angles, and electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, and charge distributions. These properties provide insight into the molecule's reactivity and stability. nih.gov

Ab Initio Methods for Energy Landscape Exploration and Conformational Analysis

Ab initio methods are quantum chemistry calculations that rely on first principles without using experimental data. wikipedia.org This part of the article would discuss how these methods could be used to explore the potential energy surface of this compound. This involves identifying different stable conformations (isomers that differ by rotation around single bonds), determining their relative energies, and calculating the energy barriers for conversion between them.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. openaccessjournals.com If MD studies on this compound were available, this section would describe how the molecule behaves in a simulated environment (e.g., in a solvent). It would provide information on the accessible conformations, the flexibility of the molecule, and how it interacts with neighboring molecules, which is crucial for understanding its properties in a condensed phase.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational chemistry can predict various types of spectra. avcr.cz This section would present theoretically calculated spectroscopic data for this compound. For instance, it would include predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), the frequencies and intensities of vibrations for Infrared (IR) spectroscopy, and the electronic transition wavelengths for UV-Visible (UV-Vis) spectroscopy. These predicted spectra are often used to aid in the interpretation of experimental data.

Computational Modeling of Reaction Mechanisms and Transition States for Chemical Transformations

This area of computational chemistry focuses on how chemical reactions occur. acs.org If such models existed for this compound, this subsection would detail the step-by-step pathways for its potential chemical reactions. It would include the structures and energies of transition states and intermediates, allowing for the calculation of activation energies and reaction rates, thereby providing a deeper understanding of its chemical reactivity.

Structure-Activity Relationship (SAR) Modeling for Chemical Reactivity and Catalytic Performance

Structure-Activity Relationship (SAR) models correlate the chemical structure of a compound with its biological activity or chemical reactivity. openaccessjournals.com This final section would discuss any attempts to build SAR models for derivatives of this compound. Such models are used to predict the properties and reactivity of new, unsynthesized compounds based on the properties of known molecules, guiding the design of new chemicals with desired performance. openaccessjournals.com

Without dedicated research on this compound, providing specific data tables and detailed findings for these advanced computational topics is not feasible.

Applications and Potential in Advanced Materials and Chemical Synthesis

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

2-Bromo-4-ethylthiophenol is a bifunctional building block, offering two primary reactive sites for synthetic transformations: the carbon-bromine bond and the sulfur-hydrogen bond. This dual reactivity is instrumental in the stepwise or concurrent construction of elaborate organic structures.

The presence of an aryl bromide moiety enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the synthesis of fine chemicals. The thiol group, in turn, can be engaged in nucleophilic substitution or addition reactions. This orthogonal reactivity allows for the selective synthesis of complex intermediates.

For instance, the aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for creating new bonds with high precision. Similarly, the thiol group can be utilized in thiol-mediated cascade reactions to build complex heterocyclic systems, such as functionalized quinolines, from simpler precursors. researchgate.net The synthesis of quinone derivatives, which are valuable in medicinal chemistry, often involves the regioselective addition of thiophenolic compounds to a quinone core, a reaction catalyzed by metal ions like cerium. cabidigitallibrary.org

Table 1: Potential Synthetic Transformations of this compound for Fine Chemical Intermediates

| Reaction Type | Reactive Site | Reagents/Catalyst (Example) | Resulting Structure/Intermediate |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative |

| Buchwald-Hartwig Amination | C-Br | Amine, Pd catalyst, Ligand | Arylamine derivative |

| Sonogashira Coupling | C-Br | Terminal alkyne, Pd/Cu catalyst | Aryl-alkyne conjugate |

| Thiol-Ene Reaction | S-H | Alkene, Photo/Thermal initiator | Thioether derivative |

| Nucleophilic Aromatic Substitution | S-H (as thiolate) | Activated aryl halide | Diaryl thioether |

These transformations convert this compound into more complex molecules that serve as crucial intermediates for pharmaceuticals, agrochemicals, and other high-value chemical products.

In material science, a "synthon" refers to a molecular unit that can be reliably incorporated into a larger, functional superstructure. This compound is well-suited for this role. The thiophenol group has a strong affinity for noble metal surfaces, particularly gold, allowing for the formation of self-assembled monolayers (SAMs). These organized molecular layers are critical for modifying the surface properties of materials used in electronics, sensing, and nanotechnology.

The bromine atom provides a point for further functionalization after the scaffold has been anchored to a surface or integrated into a larger assembly. This allows for the creation of multifunctional surfaces and materials. For example, a surface coated with this compound could be subsequently modified via a Suzuki coupling reaction to attach light-emitting or biologically active moieties. This approach is analogous to how related compounds like 5-Bromo-3-methylbenzo[b]thiophene are used as building blocks to synthesize complex biaryl compounds for various applications. The thiol group itself can enhance the performance of materials in certain applications; for instance, combining 4-ethylbenzenethiol (EBT) with alkynes has been shown to improve the signal in Surface-Enhanced Raman Spectroscopy (SERS) based bioanalysis. researchgate.netbldpharm.com

The thiol group is a classic coordinating agent (ligand) for a wide range of transition metals, including rhodium, palladium, gold, and tungsten. acs.org By reacting this compound with metal precursors, it is possible to synthesize novel metal complexes that may exhibit catalytic activity. The electronic properties of the ligand can be tuned by the bromo and ethyl substituents, potentially influencing the efficacy and selectivity of the resulting catalyst.

Furthermore, the bromine atom can be used to link the thiophenol unit to other coordinating groups, creating multidentate or "pincer" ligands, which are known to form highly stable and active catalysts. Research into homogeneous catalysis has demonstrated that thiolate ligands are integral to processes like hydrodesulfurization (HDS). acs.org For example, rhodium complexes with thiolate ligands have been studied as models for the C-S bond cleavage step in HDS. acs.org While homogeneous catalysts operate in the same phase as the reactants, this compound can also be used to create heterogeneous catalysts by grafting it onto a solid support, such as silica (B1680970) or a polymer resin, via either the thiol or the bromide group.

Table 2: Potential Applications in Catalysis

| Catalyst Type | Role of this compound | Target Metal (Example) | Potential Reaction Catalyzed |

|---|---|---|---|

| Homogeneous | Forms a monodentate or part of a multidentate ligand | Rhodium (Rh), Palladium (Pd) | Hydroformylation, Cross-coupling, Hydrogenation researchgate.netscribd.com |

| Heterogeneous | Anchored to a solid support to create a supported catalyst | Gold (Au), Platinum (Pt) | Oxidation, Reduction |

| Phase-Transfer | Modified to create a catalyst soluble in a specific phase | Ruthenium (Ru) | Biphasic catalysis reactions scribd.com |

Integration into Polymer Chemistry and Functional Materials Science

The dual functionality of this compound makes it a candidate for incorporation into polymeric structures, where it can act as a monomer to build a polymer chain or as a cross-linking agent to connect existing chains.

Functional polymers containing sulfur and aromatic rings, such as poly(phenylene sulfide) (PPS), are known for their high thermal stability and chemical resistance. This compound could serve as a monomer in polycondensation reactions to produce novel PPS-type materials. For instance, polymerization could proceed via a nucleophilic substitution reaction, where the thiolate anion displaces the bromine atom of another monomer unit.

Alternatively, Suzuki polycondensation, a powerful method for creating conjugated polymers, could be employed. In this approach, the bromine atom would be reacted with a diboronic acid or ester in the presence of a palladium catalyst to grow the polymer chain. Such polymers are of interest in the field of organic electronics for applications in light-emitting diodes (OLEDs) and photovoltaics. The development of electroluminescent materials often involves copolymers like poly(phenylene vinylene), which can be synthesized from functionalized aromatic monomers. justia.com

Table 3: Potential Polymerization Pathways

| Polymerization Method | Reactive Groups Involved | Resulting Polymer Type | Potential Application |

|---|---|---|---|

| Poly-thiocondensation | C-Br and S-H | Poly(phenylene sulfide) derivative | High-performance thermoplastics |

| Suzuki Polycondensation | C-Br (after conversion to boronic ester) and another C-Br | Conjugated polymer | Organic electronics, sensors |

| Thiol-ene Polymerization | S-H and a di-ene comonomer | Cross-linked thioether network | Optical materials, coatings |

A cross-linking agent is a molecule that can form covalent bonds between separate polymer chains, creating a three-dimensional network. This process dramatically alters the properties of the material, typically increasing its strength, stiffness, and thermal stability. With its two distinct reactive sites, this compound is a potential candidate for a cross-linking agent.

For example, in a polymer system containing double bonds, the thiol group can react via a thiol-ene addition reaction to link to a polymer chain. The bromine atom on the same molecule would remain available for a secondary reaction, such as a Wurtz-type coupling or another cross-coupling reaction, to connect to a different polymer chain. This orthogonal reactivity allows for controlled, two-stage cross-linking processes, which are valuable for creating well-defined polymer networks for applications such as epoxy resins, coatings, and hydrogels. researchgate.net The incorporation of inorganic chemistry concepts into polymer science is crucial for designing such advanced materials with tailored properties. umich.edu

Surface Modification Agent for Tailored Material Properties

The thiol group (-SH) in this compound provides a strong affinity for noble metal surfaces, particularly gold, silver, and copper, enabling the formation of self-assembled monolayers (SAMs). nih.govresearchgate.net These highly ordered molecular layers can fundamentally alter the physicochemical properties of the underlying substrate, including its wettability, corrosion resistance, and electronic characteristics. nanografi.com

In the case of this compound, the molecule would anchor to the metal surface via a strong gold-sulfur (Au-S) covalent bond. mdpi.com The aromatic ring, along with the ethyl and bromo substituents, would form the outer surface of the monolayer, dictating its interaction with the surrounding environment.

Tailoring Surface Energy and Wettability: The ethyl group at the para-position would contribute to a more hydrophobic (water-repellent) surface compared to an unsubstituted thiophenol SAM. The bromine atom at the ortho-position also influences surface properties. The presence of these functional groups allows for the precise tuning of surface energy. For instance, studies on similar halogenated biphenyl (B1667301) thiols have shown that the type and position of the halogen atom can systematically alter the surface work function. nih.gov A study on 5,10,15,20-tetrakis (p-thiophenol) porphyrin (TPTH-P) demonstrated that the formation of a SAM on a gold electrode significantly changed the surface's wettability, making it more hydrophilic, as evidenced by a decrease in the water contact angle from 83° to 46°. mdpi.com

Platform for Further Functionalization: The bromine atom serves as a reactive site for subsequent chemical transformations. Once the SAM is formed, the exposed bromo group can undergo various coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the covalent attachment of other molecules. This "grafting-to" approach creates complex, multifunctional surfaces with tailored properties for applications in sensors, biocompatible coatings, and molecular electronics. rsc.org

Enhanced Stability and Cross-Linking: Research on halogenated biphenyl thiols has shown that electron irradiation can induce cross-linking within the monolayer, forming mechanically stable carbon nanomembranes. nih.gov The presence of a bromine atom can enhance the efficiency of this cross-linking process through targeted dissociative electron attachment, potentially leading to more robust and durable surface modifications. nih.gov

Interactive Table: Properties of Thiol-Based Self-Assembled Monolayers (SAMs) on Gold (Illustrative data based on related compounds)

| Thiol Compound | Key Functional Groups | Anticipated Surface Property | Potential Application |

|---|---|---|---|

| Thiophenol | -SH, Phenyl | Moderately Hydrophobic | Basic surface passivation |

| 4-Ethylthiophenol (B1334142) | -SH, Ethyl, Phenyl | Increased Hydrophobicity | Corrosion inhibition, Lubrication |

| 4-Bromothiophenol | -SH, Bromo, Phenyl | Reactive handle, altered electronic properties | Sensor platforms, molecular electronics |

| This compound | -SH, Bromo, Ethyl, Phenyl | Hydrophobic, reactive, sterically influenced packing | Multifunctional coatings, platforms for complex surface architectures |

Applications in Supramolecular Chemistry and Self-Assembly of Ordered Structures

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. This compound is a compelling candidate for building such assemblies due to its capacity for multiple, directional interactions.

The key interactions that this molecule can participate in include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with electron-donating atoms like nitrogen or oxygen (e.g., C-Br···N or C-Br···O). rsc.org This interaction is increasingly used as a tool in crystal engineering and the design of supramolecular networks. Research on co-crystals of bipyridine and dibromotetrafluorobenzene has demonstrated the formation of stable, self-assembled monolayers driven by N···Br halogen bonds. rsc.org

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction that is fundamental to the stability of many supramolecular structures. The ethyl group can influence the geometry of this stacking, potentially leading to offset or herringbone arrangements which can accommodate other molecules. nih.gov

Hydrogen Bonding: While the thiol hydrogen is typically lost upon binding to a metal surface, in solution or in co-crystals with other molecules, it can act as a hydrogen bond donor.

These interactions can be harnessed to create complex, multi-component assemblies. For example, this compound could be co-crystallized with molecules containing halogen bond acceptors (like pyridines) to form predictable 2D or 3D networks. rsc.org This bottom-up approach to creating structured materials is essential for the development of organic electronics, porous materials for gas storage, and catalysts.

Development of Novel Synthetic Methodologies Utilizing this compound as a Core Structure

In synthetic organic chemistry, molecules that offer multiple, selectively addressable reactive sites are highly valuable. This compound serves as an excellent example of such a scaffold, providing two distinct points for chemical modification: the C-Br bond and the S-H group.

Cross-Coupling Reactions at the C-Br Bond: The bromine atom makes the compound an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are cornerstones of modern synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new C-C bonds, enabling the synthesis of biphenyl derivatives or more complex polyaromatic systems. rsc.org

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical step in the synthesis of many pharmaceuticals. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to conjugated systems used in materials science. mdpi.com

Reactions at the Thiol Group: The thiol group is also synthetically versatile.

Thioetherification: It can be alkylated or arylated to form thioethers. The "thiol-bromo click reaction" is a highly efficient method for coupling thiols with alkyl bromides. researchgate.net

Michael Addition: As a nucleophile, it can participate in conjugate additions to α,β-unsaturated carbonyl compounds. mdpi.com

Cyclization Reactions: The thiol can be used as a nucleophile in intramolecular cyclization reactions to construct sulfur-containing heterocycles like thiochromanones, which are important pharmacophores. For instance, 2-bromothiophenol (B30966) has been used in the synthesis of thiochroman-4-ones. researchgate.net

The presence of both functional groups allows for orthogonal or sequential reactions, where one group is reacted while the other remains intact, to be modified in a subsequent step. This makes this compound a valuable building block for the modular synthesis of complex target molecules, including active pharmaceutical ingredients and functional organic materials.

Interactive Table: Potential Synthetic Transformations of this compound

| Reaction Type | Reactive Site | Coupling Partner/Reagent | Product Class | Reference Reaction (Analogue) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | Arylboronic Acid | Substituted Biphenyls | Bromophenols + Boronic Acids rsc.org |

| Buchwald-Hartwig Amination | C-Br | Primary/Secondary Amine | N-Aryl Amines | 2-Bromothiophenol + Amine nih.gov |

| Sonogashira Coupling | C-Br | Terminal Alkyne | Alkynyl Thiophenols | Bromophenols + Alkynes mdpi.com |

| Thioetherification | S-H | Alkyl Halide | Aryl-Alkyl Thioethers | 4-Ethylthiophenol + Chloroacetoacetate tandfonline.com |

| Intramolecular Cyclization | S-H and C-Br | (after modification) | Thio-heterocycles | 2-Bromothiophenol derived synthons researchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways to Address Scalability and Sustainability Challenges

The traditional synthesis of substituted thiophenols often involves multi-step processes that can be inefficient and generate significant waste. Future research is poised to focus on developing more direct, scalable, and sustainable methods for producing 2-Bromo-4-ethylthiophenol. Key areas of exploration include the refinement of C-S cross-coupling reactions and the development of greener bromination techniques.

Modern catalytic systems offer pathways to form the carbon-sulfur bond with greater efficiency. For instance, copper-catalyzed reactions using aryl iodides or bromides with a simple sulfur source like sodium sulfide (B99878) represent a promising avenue. organic-chemistry.org Adapting such methods for the synthesis of this compound could significantly reduce the number of synthetic steps. Research could focus on optimizing catalyst systems, potentially using more earth-abundant metals, to improve yields and reduce costs.

Furthermore, sustainability challenges can be addressed by moving away from hazardous brominating agents. The use of hydrobromic acid (HBr) in combination with an oxidant like hydrogen peroxide (H₂O₂) presents a greener alternative to elemental bromine. The development of regioselective bromination of 4-ethylthiophenol (B1334142) under these milder conditions would be a significant step towards a more environmentally benign synthesis.

| Pathway | Key Reagents | Potential Advantages | Research Challenges |

|---|---|---|---|

| Traditional Multi-Step | 4-ethylaniline, NaNO₂, KSCN, Br₂ | Established methodology | Low overall yield, hazardous reagents, significant waste |

| C-S Cross-Coupling | 1,2-Dibromo-4-ethylbenzene, NaSH, Palladium/Copper catalyst | Higher atom economy, potentially fewer steps | Catalyst cost and stability, optimization of reaction conditions |

| Green Bromination | 4-ethylthiophenol, HBr/H₂O₂ | Improved safety profile, reduced environmental impact | Ensuring high regioselectivity, preventing oxidation of the thiol group |

Advanced Catalytic Applications in Organic Transformations

The functional groups present in this compound make it a versatile building block for advanced catalytic applications. The aryl bromide moiety is a well-established functional group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.govmdpi.com This allows for the straightforward introduction of a wide range of substituents at the 2-position of the benzene (B151609) ring, enabling the synthesis of complex molecular architectures.

The thiol group offers further opportunities. It can be used to anchor the molecule to a solid support, creating heterogeneous catalysts that are easily recoverable and reusable. Moreover, the sulfur atom itself can act as a ligand for transition metals, forming novel metal-thiolate complexes. These complexes could be investigated for their catalytic activity in various organic transformations. The interplay between the bromo and thiol groups could also be exploited to create bifunctional catalysts or ligands for asymmetric synthesis.

| Application Area | Role of this compound | Example Reaction | Potential Outcome |

|---|---|---|---|

| Cross-Coupling Substrate | Starting material | Suzuki coupling with arylboronic acids | Synthesis of novel biaryl thiophenols |

| Ligand Synthesis | Precursor to a phosphine-thiol ligand | Asymmetric hydrogenation | Development of new catalysts for enantioselective reactions |

| Heterogeneous Catalysis | Immobilized on a solid support via the thiol group | C-C bond formation | Creation of recyclable and stable catalyst systems |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govmorressier.com The synthesis and subsequent modification of this compound are well-suited for integration into flow chemistry platforms.

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analytics, could further accelerate research. Such a system could be programmed to synthesize a library of this compound derivatives by systematically varying the coupling partners in a Suzuki or other cross-coupling reaction. This high-throughput approach would be invaluable for drug discovery and materials science applications.

Development of Advanced Analytical Probes or Reagents Derived from this compound

The development of sensitive and selective analytical probes is crucial for environmental monitoring and biomedical research. The thiol group in this compound is a key feature that can be exploited for the design of novel chemical sensors. Thiophenols are known to react specifically with certain analytes, and this reactivity can be harnessed to create colorimetric or fluorescent probes.

For instance, the thiol group can react with soft metal ions or specific organic molecules, leading to a change in the electronic properties of the aromatic ring. By attaching a fluorophore to the this compound scaffold, a "turn-on" or "turn-off" fluorescent response could be engineered upon binding to a target analyte. The bromo and ethyl groups can be used to fine-tune the photophysical properties and solubility of the resulting probe.

Furthermore, the thiol group allows for the straightforward attachment of this compound to gold surfaces or nanoparticles, creating the basis for electrochemical sensors. Such sensors could be designed for the detection of a variety of species through changes in electrical potential or current upon interaction with the functionalized surface. Research in this area would involve synthesizing various derivatives and evaluating their sensing performance towards different targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.